2-[3-(4-chloro-3-fluorophenyl)-5-ethyl-1,2,4-triazol-1-yl]-N-[(3,5-dichlorophenyl)methyl]acetamide
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Overview
Description
MR-L2 is a reversible and noncompetitive allosteric activator of long-isoform phosphodiesterase-4 (PDE4). It activates representative PDE4 long-isoform variants, including PDE4A4, PDE4B1, PDE4C3, and PDE4D5 . This compound is known for its ability to suppress prostaglandin E2-induced Madin-Darby Canine Kidney cell cyst formation with an effective concentration (EC50) of 1.2 micromolar .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MR-L2 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve high purity and yield .
Industrial Production Methods
Industrial production of MR-L2 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure consistency, scalability, and cost-effectiveness. The compound is typically produced in batch reactors, followed by purification steps such as crystallization, filtration, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
MR-L2 undergoes various chemical reactions, including:
Oxidation: MR-L2 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: MR-L2 can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield simpler, hydrogenated derivatives .
Scientific Research Applications
MR-L2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the activation of phosphodiesterase-4 and its effects on cyclic adenosine monophosphate (cAMP) levels.
Biology: Employed in cell biology studies to investigate its effects on cell signaling pathways and cellular processes.
Medicine: Explored for its potential therapeutic applications in diseases where phosphodiesterase-4 plays a role, such as inflammation and neurodegenerative disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and analytical testing
Mechanism of Action
MR-L2 exerts its effects by binding to the long-isoform variants of phosphodiesterase-4, leading to their activation. This activation results in the hydrolysis of cyclic adenosine monophosphate (cAMP), a key signaling molecule in various cellular processes. By modulating cAMP levels, MR-L2 influences a range of biological activities, including cell proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Roflumilast: Another phosphodiesterase-4 inhibitor used in the treatment of chronic obstructive pulmonary disease.
Cilomilast: A phosphodiesterase-4 inhibitor investigated for its potential in treating inflammatory diseases.
Apremilast: A phosphodiesterase-4 inhibitor used in the treatment of psoriatic arthritis and other inflammatory conditions.
Uniqueness of MR-L2
MR-L2 is unique in its reversible and noncompetitive allosteric activation of long-isoform phosphodiesterase-4 variants. Unlike other inhibitors that block the enzyme’s activity, MR-L2 enhances the enzyme’s function, providing a distinct mechanism of action that can be leveraged in various research and therapeutic applications .
Properties
IUPAC Name |
2-[3-(4-chloro-3-fluorophenyl)-5-ethyl-1,2,4-triazol-1-yl]-N-[(3,5-dichlorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl3FN4O/c1-2-17-25-19(12-3-4-15(22)16(23)7-12)26-27(17)10-18(28)24-9-11-5-13(20)8-14(21)6-11/h3-8H,2,9-10H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXACCOKEEPXHCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1CC(=O)NCC2=CC(=CC(=C2)Cl)Cl)C3=CC(=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl3FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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